molecular formula C12H18O2 B15337604 2-(tert-Butoxy)-3-methoxytoluene

2-(tert-Butoxy)-3-methoxytoluene

Cat. No.: B15337604
M. Wt: 194.27 g/mol
InChI Key: VDWMGQIPMNHQBO-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)-3-methoxytoluene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a tert-butoxy group and a methoxy group attached to a toluene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)-3-methoxytoluene typically involves the alkylation of 3-methoxytoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the tert-butyl cation, which then reacts with the methoxytoluene to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of flow microreactor systems has been reported to be effective for the direct introduction of tert-butoxy groups into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)-3-methoxytoluene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dealkylated products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butoxy or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives.

Scientific Research Applications

2-(tert-Butoxy)-3-methoxytoluene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(tert-Butoxy)-3-methoxytoluene exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the reactivity of the compound. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

    tert-Butoxybenzene: Similar structure but lacks the methoxy group.

    3-Methoxytoluene: Similar structure but lacks the tert-butoxy group.

    tert-Butylbenzene: Similar structure but lacks both the methoxy and tert-butoxy groups.

Uniqueness

2-(tert-Butoxy)-3-methoxytoluene is unique due to the presence of both tert-butoxy and methoxy groups, which confer distinct reactivity and properties compared to its analogs. The combination of these groups allows for unique interactions and applications in various fields .

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C12H18O2/c1-9-7-6-8-10(13-5)11(9)14-12(2,3)4/h6-8H,1-5H3

InChI Key

VDWMGQIPMNHQBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)OC(C)(C)C

Origin of Product

United States

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